molecular formula C13H17N3OS2 B2518051 2-(Cyclohexylsulfanyl)-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone CAS No. 478245-66-8

2-(Cyclohexylsulfanyl)-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone

Cat. No.: B2518051
CAS No.: 478245-66-8
M. Wt: 295.42
InChI Key: FCRRWUWJMAHBHD-UHFFFAOYSA-N
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Description

2-(Cyclohexylsulfanyl)-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone is a complex organic compound featuring a cyclohexylsulfanyl group, a thiazolo-triazole moiety, and an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylsulfanyl)-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone typically involves multi-step organic synthesis:

  • Formation of the Thiazolo-Triazole Core: : This can be achieved via cyclization reactions starting from appropriate thioamides and hydrazides. Cyclization conditions may involve the use of strong acids or bases and elevated temperatures.

  • Attachment of the Cyclohexylsulfanyl Group: : The thiazolo-triazole intermediate is then reacted with cyclohexylthiol in the presence of catalysts like triethylamine under mild conditions.

  • Incorporation of the Ethanone Backbone: : Finally, the compound is completed by introducing the ethanone moiety through Friedel-Crafts acylation or similar methods.

Industrial Production Methods

Large-scale production may utilize similar synthetic routes but optimized for efficiency and cost-effectiveness:

  • Continuous flow reactors to enhance reaction efficiency.

  • Catalytic processes to reduce reaction times and improve yields.

  • Utilization of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylsulfanyl)-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone undergoes various chemical reactions:

  • Oxidation: : Converts the sulfanyl group to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : The ethanone group can be reduced to a secondary alcohol with reagents such as lithium aluminum hydride.

  • Substitution: : The heterocyclic core can undergo nucleophilic or electrophilic substitutions, forming diverse derivatives.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing agents: Lithium aluminum hydride.

  • Catalysts: Triethylamine for thiol addition, Lewis acids for Friedel-Crafts acylation.

  • Solvents: Dichloromethane, ethanol, and tetrahydrofuran.

Major Products Formed

  • Oxidation Products: : Sulfoxides and sulfones.

  • Reduction Products: : Secondary alcohol derivatives.

  • Substitution Products: : Variously functionalized heterocyclic compounds.

Scientific Research Applications

2-(Cyclohexylsulfanyl)-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone has diverse applications:

  • Chemistry: : Utilized as an intermediate for synthesizing more complex molecules, especially in heterocyclic chemistry.

  • Biology: : Studied for its potential as an enzyme inhibitor due to the thiazolo-triazole core.

  • Medicine: : Investigated for antimicrobial and antifungal properties.

  • Industry: : Potential use in materials science for developing new polymers or as a corrosion inhibitor.

Mechanism of Action

The compound's activity is predominantly due to its interaction with biological molecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. The thiazolo-triazole moiety can mimic natural substrates or inhibitors, modulating enzyme activity or cellular pathways.

Molecular Targets and Pathways

  • Enzymes: : Targets enzymes involved in bacterial cell wall synthesis, demonstrating antimicrobial effects.

  • Cellular Pathways: : May interfere with signal transduction pathways in cells, affecting proliferation and apoptosis.

Comparison with Similar Compounds

2-(Cyclohexylsulfanyl)-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone stands out due to its unique structure and the combination of cyclohexyl, sulfanyl, and heterocyclic elements.

Similar Compounds

  • 2-(Cyclohexylsulfanyl)-1H-benzimidazole: : Similar sulfanyl functionality but a different heterocyclic core.

  • 6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole derivatives: : Various derivatives with different substituents providing diverse reactivity and applications.

  • Cyclohexylsulfanyl-acetophenones: : Compounds featuring cyclohexylsulfanyl groups with aromatic ketones instead of thiazolo-triazoles.

Properties

IUPAC Name

2-cyclohexylsulfanyl-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS2/c1-9-12(19-13-14-8-15-16(9)13)11(17)7-18-10-5-3-2-4-6-10/h8,10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRRWUWJMAHBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C(=O)CSC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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